Morpholine, 4-(1-ethenyl-1-propylbutyl)-
Description
Morpholine derivatives are heterocyclic compounds featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound "Morpholine, 4-(1-ethenyl-1-propylbutyl)-" is characterized by a morpholine core substituted at the 4-position with a branched alkyl chain (1-ethenyl-1-propylbutyl). Morpholine derivatives are widely studied for their roles in medicinal chemistry, including receptor modulation, antioxidant activity, and enzyme inhibition .
Properties
CAS No. |
835654-19-8 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
4-(4-ethenylheptan-4-yl)morpholine |
InChI |
InChI=1S/C13H25NO/c1-4-7-13(6-3,8-5-2)14-9-11-15-12-10-14/h6H,3-5,7-12H2,1-2H3 |
InChI Key |
PNQLQEHWRJEOEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C=C)N1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A common method for preparing morpholine derivatives is through the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often involve the use of transition metal catalysts to achieve high yields and stereoselectivity.
Industrial Production Methods
Industrial production of morpholine derivatives, including Morpholine, 4-(1-ethenyl-1-propylbutyl)-, often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1-ethenyl-1-propylbutyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Morpholine, 4-(1-ethenyl-1-propylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-ethenyl-1-propylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Features a thiazole ring linked to a dibromoimidazole group at the morpholine 4-position.
- Key Findings :
Trisubstituted Pyrimidine Derivatives (e.g., CID2992168)
- Structure : Morpholine attached to a pyrimidine core with trifluoromethyl and aryl groups.
- Bioactivity: Demonstrated high EP2 receptor potentiation (fold shift = 4.2) compared to piperidine (fold shift = 1.0) or pyrrolidine (fold shift = 1.5) analogs .
1,2,4-Triazole-Morpholine Hybrids
- Structure : Morpholine linked to triazole rings via methylene bridges.
- Bioactivity :
Piperidinyl/Morpholinyl Benzamides (e.g., CID890517)
- Synthesis : Piperidine or morpholine rings are introduced via nucleophilic substitution or coupling reactions.
- Challenges: Morpholine derivatives often require multi-step synthesis, as seen in the preparation of 1-(4-aminophenyl)-2-morpholinoethan-1-one, which involves nitro-group reduction and careful purification .
Phenol-Morpholine Derivatives (e.g., CAS 82413-23-8)
Structural and Functional Data Table
Critical Analysis of Contradictions and Limitations
- Substituent Position Sensitivity: As seen with VPC-14449, minor structural errors (e.g., bromine placement) drastically alter spectroscopic profiles and bioactivity, emphasizing the need for rigorous characterization .
- Receptor Specificity : While morpholine enhances EP2 receptor activity in pyrimidine derivatives, it abolishes activity in benzamide analogs, suggesting context-dependent effects .
- Synthetic Complexity : Morpholine derivatives with branched alkyl chains (e.g., 1-ethenyl-1-propylbutyl) may face challenges in regioselective synthesis, as evidenced by low yields in similar compounds .
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